molecular formula C24H24N6O6 B12920689 2-(6-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)hex-5-yn-1-yl)isoindoline-1,3-dione

2-(6-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)hex-5-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B12920689
M. Wt: 492.5 g/mol
InChI Key: CPFIMFMZZFBYFI-WCGJNUNOSA-N
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Description

This compound is a synthetic adenosine derivative featuring three distinct structural domains:

  • Adenosine core: A (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl moiety linked to a 6-amino-substituted purine base, resembling natural adenosine’s ribose and nucleobase framework .
  • Isoindoline-1,3-dione terminus: A phthalimide-derived group known for its role in enhancing solubility and modulating biological activity through π-π stacking or hydrogen bonding .

The compound’s design integrates features from adenosine analogs and synthetic linkers, positioning it as a candidate for targeting adenosine-binding proteins or enzymes in therapeutic contexts.

Properties

Molecular Formula

C24H24N6O6

Molecular Weight

492.5 g/mol

IUPAC Name

2-[6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynyl]isoindole-1,3-dione

InChI

InChI=1S/C24H24N6O6/c25-20-17-21(30(12-26-17)24-19(33)18(32)15(11-31)36-24)28-16(27-20)9-3-1-2-6-10-29-22(34)13-7-4-5-8-14(13)23(29)35/h4-5,7-8,12,15,18-19,24,31-33H,1-2,6,10-11H2,(H2,25,27,28)/t15-,18-,19-,24-/m1/s1

InChI Key

CPFIMFMZZFBYFI-WCGJNUNOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The hex-5-yne linker in the target compound introduces rigidity, contrasting with the flexible methylene linkers in A5/D1 .

Linker Variations in Adenosine-Isoindoline-1,3-dione Conjugates

The linker’s chemistry impacts conformational flexibility and synthetic accessibility:

Compound Name Linker Type Length/Rigidity Synthesis Yield Reference
Target Compound Hex-5-yne Rigid, linear (C≡C) Not reported
Compound 3a () Ethoxyethyl Flexible ether chain 76%
Compound 4 () Ethoxyethyl + phthalimide Extended hydrophilic spacer 58%

Key Findings :

  • Ethoxyethyl linkers () improve aqueous solubility but may reduce binding affinity due to excessive flexibility .
  • Hex-5-yne’s rigidity (target compound) could stabilize interactions in hydrophobic binding pockets .

Terminal Group Modifications

The isoindoline-1,3-dione group is compared to other terminal moieties:

Compound Name Terminal Group Functional Role Reference
Target Compound Isoindoline-1,3-dione Enhances solubility; potential intercalation
D2 () -CH₂NH₂ Primary amine for covalent conjugation
() Fluorinated ribose Stabilizes glycosidic bond; alters pharmacokinetics

Key Findings :

  • Isoindoline-1,3-dione’s planar structure may facilitate DNA/RNA intercalation, unlike the amine in D2, which is suited for crosslinking .
  • Fluorination () enhances metabolic stability, a feature absent in the target compound .

Spectroscopic Data :

  • Compound 10e (): HRMS m/z 537.2733 (calc. 537.2738) .
  • Compound SI6 (): ¹H NMR δ 8.21 (s, 1H, purine-H), FTIR νmax 1744 cm⁻¹ (acetate C=O) .

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